Praeruptorin F

Description

Structure

3D Structure

Properties

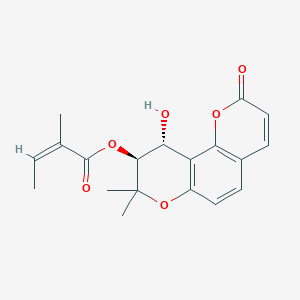

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(9S,10R)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,15,17,21H,1-4H3/b10-5-/t15-,17+/m1/s1 |

InChI Key |

KJWFOHVSTFGWGZ-IJOJBTCESA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Praeruptorin F

Strategic Extraction Procedures from Peucedanum praeruptorum Dunn Biomass

The initial step in isolating Praeruptorin F involves its extraction from the dried and powdered root biomass of Peucedanum praeruptorum Dunn. The selection of an appropriate extraction strategy is critical to maximize the yield and purity of the crude extract.

A common and effective approach is solvent extraction , leveraging the polarity of the target compound. Given that this compound is a moderately polar coumarin (B35378) ester, solvents such as ethanol (B145695), methanol, or ethyl acetate (B1210297) are highly effective. researchgate.netnih.gov A typical procedure involves the maceration or reflux extraction of the plant material with 70-80% ethanol. This primary extraction yields a complex mixture containing various coumarins, flavonoids, and other secondary metabolites. researchgate.net

Following the initial alcohol-based extraction, a liquid-liquid partitioning step is often employed to fractionate the crude extract. The ethanol extract is typically suspended in water and then partitioned sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. researchgate.net Due to its chemical nature, this compound, along with other pyranocoumarins, tends to concentrate in the ethyl acetate fraction. This fractionation significantly simplifies the subsequent purification process by removing highly polar compounds (like sugars) and non-polar compounds (like fats and waxes).

An alternative, more advanced technique is Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂). While not specifically documented for this compound, SFE-CO₂ is a powerful green technology used for extracting other praeruptorins. This method offers high selectivity, and the extraction efficiency can be fine-tuned by modifying parameters such as pressure, temperature, and the addition of a co-solvent like ethanol.

Chromatographic Purification Techniques for this compound Isolation

After obtaining an enriched crude extract, a multi-step chromatographic process is necessary to isolate this compound to a high degree of purity. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.govingentaconnect.com

The primary purification step often involves column chromatography over a silica (B1680970) gel stationary phase. researchgate.net The ethyl acetate fraction, rich in coumarins, is loaded onto the column and eluted with a gradient solvent system, typically composed of n-hexane and ethyl acetate or toluene (B28343) and ethyl acetate. researchgate.net Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with a chromatographic profile similar to that expected for this compound.

Fractions that are enriched with this compound but still contain impurities are then subjected to further purification using more refined techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) , particularly on a reversed-phase column (e.g., C18), is a highly effective method. nih.gov Using a mobile phase, such as a methanol-water or acetonitrile-water gradient, allows for the fine separation of structurally similar coumarins, ultimately yielding pure this compound. nih.gov

Another powerful technique for the separation of natural products is High-Speed Counter-Current Chromatography (HSCCC) . This method is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thus minimizing irreversible adsorption of the sample. researchgate.net A suitable two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, can be employed to effectively separate the various coumarins present in the extract from Peucedanum praeruptorum. researchgate.net

| Purification Technique | Stationary Phase | Mobile Phase Example | Principle of Separation |

| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate Gradient | Adsorption |

| Preparative HPLC | Reversed-Phase C18 | Methanol / Water Gradient | Partition |

| HSCCC | Liquid (e.g., Upper Phase) | Liquid (e.g., Lower Phase) | Partition |

Spectroscopic Approaches for Comprehensive Structural Analysis

Once this compound is isolated in its pure form, a suite of spectroscopic techniques is employed to elucidate its complex three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative stereochemistry of an organic molecule. While the specific NMR data for this compound is not detailed in the available literature, the standard process would involve a series of one-dimensional (1D) and two-dimensional (2D) experiments.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the coumarin core, the dihydropyran ring, and the ester side chains.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the molecular fragments into a complete structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule, such as the cis or trans configuration of substituents on the dihydropyran ring.

By meticulously analyzing these spectra, every proton and carbon signal can be assigned, and the complete connectivity and relative configuration of this compound can be established.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural insights through its fragmentation patterns. snu.ac.kr

For this compound, High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), is employed to determine its exact mass with high precision. This allows for the unambiguous calculation of its molecular formula.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In this technique, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information. For a pyranocoumarin (B1669404) ester like this compound, characteristic fragmentation pathways would likely include:

Cleavage of the ester bonds, resulting in the loss of the side chains as neutral molecules.

Retro-Diels-Alder (RDA) reactions within the dihydropyran ring, a common fragmentation pathway for this type of structure.

Chiroptical Methods for Stereochemical Assignment

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of its stereocenters.

Electronic Circular Dichroism (ECD) is the most common chiroptical technique used for this purpose. The ECD spectrum plots the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure.

The absolute configuration of this compound can be determined by comparing its experimentally measured ECD spectrum with the spectrum predicted for a specific enantiomer using time-dependent density functional theory (TD-DFT) calculations. nih.gov A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry at each chiral center. For this compound, specific Cotton effects have been reported, which are instrumental in confirming its stereochemical identity.

| Wavelength (λmax) | Δε (M⁻¹cm⁻¹) |

| 206 nm | +12.09 |

| 223 nm | -8.23 |

| 242 nm | +3.53 |

| 326 nm | -2.01 |

Table: Reported Electronic Circular Dichroism (ECD) data for this compound in Methanol.

Crystallographic Studies for Definitive Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides a definitive confirmation of the connectivity, relative configuration, and absolute stereochemistry previously inferred from spectroscopic methods.

The process involves growing a high-quality single crystal of pure this compound, which can be a challenging and time-consuming step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector.

The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule. This map is interpreted to build an atomic model of this compound, revealing the precise spatial coordinates of every atom in the molecule, as well as bond lengths and angles. Although a published crystal structure for this compound was not identified in the surveyed literature, this method remains the ultimate approach for irrefutable structural confirmation.

Elucidation of Praeruptorin F Biosynthetic Pathways and Regulatory Mechanisms

Exploration of the Phenylpropanoid Pathway and Coumarin (B35378) Biosynthesis in Peucedanum praeruptorum Dunn

The biosynthesis of Praeruptorin F, a pyranocoumarin (B1669404), originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites. This pathway commences with the amino acid phenylalanine. nih.gov Through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), phenylalanine is converted into p-coumaroyl-CoA, a critical intermediate. nih.govasm.org

The formation of the fundamental coumarin scaffold is a pivotal step. A key enzyme, p-coumaroyl CoA 2'-hydroxylase (C2'H), is responsible for the ortho-hydroxylation of the cinnamic acid derivative, which leads to the formation of the characteristic lactone ring of the coumarin core. nih.gov This step is considered crucial in channeling intermediates from the general phenylpropanoid pathway specifically toward coumarin biosynthesis. nih.gov From this core structure, a series of subsequent modifications, including prenylation, hydroxylation, and cyclization, ultimately give rise to the diverse range of coumarins, including this compound, found in Peucedanum praeruptorum. nih.govresearchgate.net

Identification and Characterization of Key Enzyme Genes Involved in this compound Formation

Several classes of enzymes are instrumental in the multi-step conversion of the basic coumarin skeleton into the complex structure of this compound. These include prenyltransferases, cytochrome P450 monooxygenases, and O-methyltransferases.

Prenyltransferases (PTs): These enzymes are responsible for attaching prenyl groups to the coumarin backbone, a critical step in the formation of pyranocoumarins. In P. praeruptorum, specific PTs catalyze the prenylation of the simple coumarin umbelliferone, leading to the formation of linear or angular precursors. oup.com

Cytochrome P450 Monooxygenases (CYP450s): This large and diverse family of enzymes is involved in various oxidative reactions. In the context of this compound biosynthesis, CYP450s are believed to participate in hydroxylation and cyclization steps. oup.comnih.gov For instance, novel CYP450 cyclases, PpDC and PpOC, have been identified in P. praeruptorum and are responsible for the cyclization of prenylated precursors into either tetrahydrofurans or tetrahydropyrans. oup.com

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group to a hydroxyl group on the coumarin structure. A bergaptol O-methyltransferase from P. praeruptorum has been cloned and functionally characterized, highlighting the role of OMTs in the modification of coumarin precursors. nih.gov

The coordinated action of these and other enzymes dictates the final structure of the pyranocoumarins produced by the plant.

Transcriptomic and Metabolomic Profiling to Understand Biosynthetic Regulation

The integration of transcriptomic and metabolomic analyses has provided significant insights into the regulatory networks governing this compound biosynthesis. By simultaneously profiling gene expression (transcriptome) and metabolite accumulation (metabolome), researchers can identify correlations and pinpoint key regulatory genes. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net

In P. praeruptorum, transcriptomic sequencing has led to the identification of a vast number of unigenes, with a significant portion associated with the phenylpropanoid pathway. nih.govnih.gov Studies have shown that the expression of genes encoding key enzymes like PAL, C4H, and C2'H is closely linked to the accumulation of coumarins. nih.gov For example, the expression of PpC2'H has been found to be positively correlated with the total coumarin content in the plant. frontiersin.org

Furthermore, the R2R3-MYB family of transcription factors has been implicated in the regulation of coumarin biosynthesis. nih.gov The expression patterns of certain PpMYB genes in the roots of P. praeruptorum show a strong correlation with the accumulation of praeruptorins, suggesting their role as positive transcriptional regulators of the pathway. nih.govnih.gov

The following table summarizes key genes identified through transcriptomic studies and their putative roles in the coumarin biosynthetic pathway.

| Gene | Enzyme/Protein | Putative Function in Coumarin Biosynthesis |

| PpPAL | Phenylalanine ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway. nih.gov |

| PpC4H | Cinnamic acid 4-hydroxylase | Involved in the conversion of cinnamic acid. nih.gov |

| PpC2'H | p-coumaroyl CoA 2'-hydroxylase | Key enzyme for the formation of the coumarin lactone ring. nih.govfrontiersin.org |

| PpMYB3 | R2R3-MYB Transcription Factor | Potential positive regulator of coumarin biosynthesis. nih.govnih.gov |

| PpMYB103 | R2R3-MYB Transcription Factor | Potential positive regulator of coumarin biosynthesis. nih.govnih.gov |

Influence of Developmental Stages and Environmental Factors on this compound Accumulation

The production and accumulation of this compound in Peucedanum praeruptorum are not static but are influenced by both the developmental stage of the plant and various environmental stimuli.

Developmental Stages: The concentration of coumarins, including praeruptorins, varies significantly in different plant tissues and at different growth stages. peerj.com Generally, the highest content of coumarins is found in the roots. nih.govresearchgate.net Studies have shown that the levels of praeruptorin A, B, and E in the roots are highest before the plant undergoes bolting (the rapid growth of a flowering stem) and decrease significantly after flowering. peerj.com This suggests that the plant allocates resources differently throughout its life cycle, with a focus on secondary metabolite production in the roots during the vegetative phase. After bolting, there is a notable downregulation of coumarin biosynthetic genes, leading to a sharp decline in coumarin content as the roots become lignified. frontiersin.org

Environmental Factors: Abiotic and biotic stresses can also modulate the biosynthesis of coumarins. Factors such as nutrient availability, drought, salinity, and light conditions have been shown to affect the expression of genes involved in the coumarin pathway. nih.govpeerj.com For example, drought stress can significantly impact the activity of enzymes like psoralen synthase and angelicin synthase, which are involved in furanocoumarin biosynthesis. peerj.com Additionally, interactions with microorganisms, including endophytic fungi, can influence the accumulation of effective components in P. praeruptorum. frontiersin.orgnih.gov The plant's response to these stresses often involves an increase in the production of secondary metabolites like coumarins, which may play a role in defense and adaptation. nih.gov

Genetic Engineering Strategies for Enhanced this compound Production

Advances in biotechnology offer promising avenues for increasing the production of valuable secondary metabolites like this compound. Genetic engineering strategies can be employed to manipulate the biosynthetic pathways and enhance the yield of the target compound. researchgate.netmanchester.ac.ukdtu.dkacademicjournals.org

One primary approach is the overexpression of key rate-limiting enzyme genes in the biosynthetic pathway. academicjournals.org For instance, since PpC2'H is considered a bottleneck gene for coumarin synthesis, its overexpression could potentially lead to a higher flux through the pathway and increased coumarin production. frontiersin.org Similarly, upregulating the expression of key regulatory genes, such as the PpMYB transcription factors that positively control the pathway, could also enhance the synthesis of praeruptorins.

Metabolic engineering, which involves the targeted modification of metabolic pathways, is another powerful tool. mdpi.com This could entail not only the overexpression of biosynthetic genes but also the downregulation or knockout of genes in competing pathways to channel more precursors toward coumarin formation. researchgate.net Furthermore, biotechnological approaches like hairy root cultures could be optimized for the production of this compound, providing a controlled and sustainable system for obtaining this valuable compound. nih.gov These genetic and metabolic engineering strategies hold significant potential for improving the production of this compound for various applications.

Synthetic Chemistry and Analogue Development of Praeruptorin F

Strategic Total Synthesis Approaches to Praeruptorin F and its Analogues

While a specific total synthesis of this compound has not been extensively reported, the synthesis of structurally related angular pyranocoumarins, such as (+)-cis-khellactone and other dihydroseselin derivatives, provides a roadmap for potential synthetic strategies. These approaches must address key challenges in stereocontrol, chemoselectivity, and regioselectivity to successfully construct the target molecule.

The dihydropyran ring of this compound contains two contiguous stereocenters at the C-9 and C-10 positions, making stereoselective synthesis a primary challenge. The development of asymmetric methodologies to control the relative and absolute stereochemistry of these centers is paramount.

Key stereoselective reactions that could be employed in the synthesis of the this compound core include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the stereoselective installation of vicinal diols on a double bond. This reaction, applied to a suitable olefin precursor, could establish the C-9 and C-10 diol with high enantioselectivity. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) would determine the absolute configuration of the resulting diol.

Substrate-Controlled Dihydroxylation: In some cases, the inherent chirality of the starting material can direct the stereochemical outcome of a dihydroxylation reaction. By carefully choosing a chiral precursor, it may be possible to achieve a diastereoselective dihydroxylation to set the desired stereochemistry.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, can provide a scaffold with pre-existing stereocenters, which can then be elaborated to the this compound structure.

A plausible synthetic strategy could involve the construction of a psoralen-type precursor, followed by a stereoselective dihydroxylation of the C-9-C-10 double bond to install the required cis-diol moiety. Subsequent esterification with (Z)-2-methylbut-2-enoic acid would complete the synthesis.

Table 1: Key Stereoselective Reactions Applicable to this compound Synthesis

| Reaction | Reagents and Conditions | Stereochemical Control |

| Asymmetric Dihydroxylation | OsO4, NMO, chiral ligand (e.g., (DHQ)2-PHAL) | Enantioselective formation of the C9-C10 diol. |

| Substrate-Controlled Dihydroxylation | OsO4, NMO | Diastereoselective dihydroxylation directed by existing stereocenters. |

| Chiral Pool Synthesis | Elaboration of chiral starting materials | Incorporation of pre-existing stereocenters. |

The synthesis of the angular pyranocoumarin (B1669404) scaffold of this compound also presents significant challenges in chemoselectivity and regioselectivity.

Regioselective Pyran Ring Formation: The formation of the angular pyran ring over the linear regioisomer is a critical step. This can often be controlled by the choice of starting materials and reaction conditions. For example, the Pechmann condensation or the von Pechmann reaction, commonly used for coumarin (B35378) synthesis, can be adapted with specific substrates to favor the formation of the angularly fused ring system.

Chemoselective Functionalization: The this compound molecule contains several reactive functional groups, including a lactone, a diol, and an ester. During the synthesis, it is crucial to employ reagents that selectively react with the desired functional group without affecting others. For instance, selective protection and deprotection strategies are often necessary to mask reactive sites while other parts of the molecule are being modified. The selective acylation of the C-9 hydroxyl group in the final step requires a chemoselective esterification method that does not interfere with the C-10 hydroxyl or the coumarin lactone.

Table 2: Chemo- and Regioselective Challenges in this compound Synthesis

| Challenge | Synthetic Consideration |

| Regioselectivity | Control of angular vs. linear pyranocoumarin formation. |

| Chemoselectivity | Selective reactions on one of multiple functional groups. |

| Protecting Groups | Judicious use of protecting groups for hydroxyl and other reactive moieties. |

Semisynthesis from Precursors or Related Natural Products

An alternative and often more practical approach to obtaining this compound and its analogues is through the semisynthesis from more abundant, structurally related natural products. (+)-Praeruptorin A, which shares the same angular dihydropyranocoumarin core but with different ester groups, is an ideal precursor.

The general strategy for the semisynthesis of this compound from (+)-praeruptorin A would involve:

Isolation of the Precursor: Extraction and purification of (+)-praeruptorin A from its natural source, such as the roots of Peucedanum praeruptorum Dunn.

Hydrolysis of Ester Groups: Selective hydrolysis of the ester groups at the C-9 and C-10 positions of (+)-praeruptorin A to yield the corresponding diol. This can be achieved under basic conditions, for example, using potassium hydroxide or sodium hydroxide in a suitable solvent.

Selective Esterification: The final and most critical step is the selective esterification of the C-9 hydroxyl group with (Z)-2-methylbut-2-enoic acid. This step requires careful control of reaction conditions to ensure regioselectivity and to avoid reaction at the C-10 hydroxyl group. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a common reagent system for such esterifications.

This semisynthetic approach allows for the generation of a variety of this compound analogues by introducing different acyl groups at the C-9 and C-10 positions, facilitating structure-activity relationship (SAR) studies. nih.gov

Design and Rational Synthesis of this compound Derivatives for Biological Evaluation

The rational design and synthesis of this compound derivatives are driven by the need to understand the structural features responsible for its biological activity and to develop analogues with improved potency, selectivity, and pharmacokinetic properties.

Design Strategies:

Modification of the Ester Side Chain: The ester group at the C-9 position is a prime target for modification. By varying the acyl group, it is possible to probe the influence of steric and electronic properties on biological activity. A library of analogues with different aliphatic and aromatic ester side chains can be synthesized to establish SAR.

Modification of the Dihydropyran Ring: Alterations to the dihydropyran ring, such as epimerization of the stereocenters or modification of the hydroxyl groups, can provide insights into the importance of the stereochemistry and the diol functionality for biological activity.

Modification of the Coumarin Core: While generally less explored, modifications to the coumarin scaffold, such as the introduction of substituents on the aromatic ring, could also modulate the biological profile of the molecule.

Synthesis of Derivatives:

The synthesis of these derivatives can be achieved through both total synthesis and semisynthetic approaches. The semisynthetic route from (+)-praeruptorin A is particularly amenable to the rapid generation of a diverse library of analogues with modifications at the C-9 and C-10 positions. nih.gov

Biological Evaluation:

The synthesized derivatives would then be subjected to a battery of biological assays to evaluate their activity. For example, given the known anti-inflammatory properties of related pyranocoumarins, these new compounds could be tested in assays that measure the inhibition of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in cell-based models. mdpi.comnih.govnih.govnih.gov

Table 3: Examples of Rationally Designed this compound Derivatives

| Derivative Type | Rationale for Design |

| Analogues with varied C-9 ester groups | To investigate the influence of the ester side chain on biological activity. |

| C-10 acylated derivatives | To explore the role of the C-10 hydroxyl group in target binding. |

| Epimers at C-9 and C-10 | To determine the importance of stereochemistry for biological function. |

| Derivatives with modified coumarin rings | To assess the contribution of the coumarin scaffold to the overall activity. |

Advancements in Synthetic Yield and Scalability for Research Purposes

For this compound and its analogues to be viable for extensive preclinical and potentially clinical research, the development of synthetic methods that are both high-yielding and scalable is essential.

Improving Synthetic Yield:

Development of More Efficient Catalysts: The discovery and implementation of more active and selective catalysts for key transformations, such as the asymmetric dihydroxylation or C-H functionalization, can enhance the efficiency of the synthesis.

Enhancing Scalability:

Flow Chemistry: The transition from traditional batch processing to continuous flow chemistry can offer several advantages for the synthesis of this compound. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, all of which are crucial for large-scale production.

Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring and control of critical process parameters can help to ensure consistent product quality and high yields on a larger scale.

Purification Methods: The development of efficient and scalable purification methods, such as preparative chromatography or crystallization, is critical for obtaining high-purity this compound in large quantities.

While specific scale-up studies for this compound are not yet prevalent in the literature, the principles of process chemistry and engineering can be applied to the existing synthetic routes for angular pyranocoumarins to address the challenges of large-scale production for research purposes.

Based on a comprehensive review of the available scientific literature, there is insufficient specific research data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

The majority of published molecular and cellular investigations on praeruptorins focus on Praeruptorin A, Praeruptorin B, and Praeruptorin C. For instance, studies have detailed the role of Praeruptorin A in inhibiting the NF-κB signaling pathway and Praeruptorin B in modulating the PI3K/Akt/mTOR and SREBP pathways. rsc.orgnih.govnih.gov Similarly, research into the anticancer effects of these compounds has highlighted Praeruptorin C's ability to induce cell cycle arrest by regulating proteins such as cyclin D1 and p21, and to inactivate the ERK signaling pathway. nih.gov

However, specific studies detailing the effects of This compound on the MAPK pathways (ERK, JNK, p38), NF-κB signaling, the PI3K/Akt/mTOR pathway, SREBP signaling, cell cycle progression, apoptosis induction, or its regulation of specific cell cycle proteins (Cyclins, CDKs, p21, p27) are not available in the current body of research.

Due to the strict requirement to focus solely on this compound and the lack of specific data for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline.

Based on a thorough review of the available search results, there is currently insufficient specific scientific literature on This compound to generate the detailed article as requested in the provided outline.

The search results primarily contain information on related compounds, such as Praeruptorin A and Praeruptorin B, or offer general descriptions of the biological pathways mentioned (e.g., mitochondria-mediated apoptosis, matrix metalloproteinases, calcium channel modulation, and the Nitric Oxide/cGMP pathway).

Due to the strict instruction to focus solely on this compound and not introduce information outside this specific scope, it is not possible to create a scientifically accurate and detailed article that adheres to the required structure. Information regarding the specific molecular and cellular actions of this compound in relation to:

Mitochondria-Mediated Apoptotic Pathways (Bax, Bcl-2, Cytochrome c release)

Cell Migration, Invasion, and Metastasis

Modulation of Matrix Metalloproteinases (MMP-1, MMP-2, MMP-9)

Effects on Cell Adhesion Molecules

Calcium Channel Modulation

Nitric Oxide (NO) and cGMP Pathway Involvement

is not present in the provided search results. Therefore, the generation of the requested article cannot be completed at this time.

Molecular and Cellular Investigations of Praeruptorin F Actions

Targeting Specific Enzymes and Receptors

Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19, CYP2B6)

There is currently no available scientific literature detailing the specific interactions of Praeruptorin F with cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP2B6. While studies on other praeruptorin analogues, such as Praeruptorin A, have demonstrated interactions with these enzymes, no such data has been published for this compound. nih.gov Research into whether this compound acts as a substrate, inhibitor, or inducer of these critical drug-metabolizing enzymes has not been reported.

Pregnane (B1235032) X Receptor (PXR) Mediated Pathways

Specific investigations into the effects of this compound on the pregnane X receptor (PXR) and its mediated pathways have not been documented in the available scientific literature. PXR is a key nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances, including many drugs. scbt.commdpi.com While other compounds from Peucedanum praeruptorum, such as Praeruptorin C and Praeruptorin E, have been shown to modulate PXR activity, similar studies for this compound have not been conducted or reported. nih.govamegroups.org Therefore, its capacity to activate PXR and influence the transcription of target genes like CYP3A4 remains unknown. nih.govfrontiersin.org

Modulation of Inflammatory Mediators and Responses

The anti-inflammatory properties of various praeruptorins have been a subject of interest; however, specific data on this compound's role in modulating inflammatory mediators and responses is absent from current scientific records. nih.govmdpi.com

Cytokine and Chemokine Expression Regulation (e.g., IL-4, IL-13, INF-γ, TNF-α, IL-1β)

There is no published research specifically examining the effect of this compound on the expression of key cytokines and chemokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), Interferon-gamma (INF-γ), Tumor Necrosis Factor-alpha (TNF-α), or Interleukin-1 beta (IL-1β). Studies on related compounds like Praeruptorin A and C have shown inhibitory effects on pro-inflammatory cytokines like IL-1β and TNF-α. nih.govnih.gov However, the specific regulatory profile of this compound on these crucial mediators of the immune response has not been determined.

Impact on Eotaxin Expression

Scientific literature lacks any data concerning the impact of this compound on the expression of eotaxin (also known as CCL11). Eotaxin is a chemokine that plays a significant role in the recruitment of eosinophils during allergic inflammatory responses. nih.gov While the broader anti-inflammatory effects of other natural compounds are studied, the specific interaction between this compound and the eotaxin expression pathway remains an uninvestigated area.

Effects on Smad2/3 and TGF-β1 Pathways

There are no available studies that investigate the effects of this compound on the Smad2/3 and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. This pathway is critical in cellular processes including proliferation, differentiation, and fibrosis, and is a key target in inflammatory and tissue remodeling research. nih.govfrontiersin.org Research on other praeruptorins has touched upon related inflammatory pathways, but the direct effect of this compound on TGF-β1-induced Smad2/3 phosphorylation and subsequent gene regulation has not been explored.

Preclinical Pharmacological Investigations of Praeruptorin F in in Vitro and in Vivo Models

Cellular Model Systems for Efficacy Evaluation

Cancer Cell Lines: The anticancer properties of praeruptorins have been evaluated in several human cancer cell lines. For instance, Praeruptorin C, a related compound, demonstrated significant antiproliferative effects on human non-small cell lung cancer (NSCLC) cells, specifically A549 and H1299 lines. nih.gov It was observed to suppress cell proliferation, colony formation, migration, and invasion. nih.gov The compound induced cell cycle arrest at the G0/G1 phase. nih.gov While direct studies on Praeruptorin F are less common in the provided results, the activity of related praeruptorins suggests a potential area for future investigation. For example, Praeruptorin A has been shown to inhibit the growth and invasion of human cervical cancer cells. researchgate.net

| Cell Line | Compound | Observed Effects |

| A549 (NSCLC) | Praeruptorin C | Decreased cell viability (IC50 = 33.5 μM ± 7.5), suppressed proliferation, colony formation, migration, and invasion. nih.gov |

| H1299 (NSCLC) | Praeruptorin C | Decreased cell viability, suppressed proliferation, colony formation, migration, and invasion. nih.gov |

| SiHa (Cervical Cancer) | Praeruptorin A | Reduced colony formation and cell viability. researchgate.net |

| HeLa (Cervical Cancer) | Praeruptorin A | Reduced colony formation and cell viability, caused G0/G1 phase cell cycle arrest. researchgate.net |

Macrophage Models: Macrophages are key players in the inflammatory response. While specific studies focusing on this compound in macrophage models were not detailed in the provided search results, the anti-inflammatory properties of related compounds from Peucedanum praeruptorum Dunn have been noted. Pyranocoumarins from the root extracts of this plant have been reported to reduce nitric oxide production, a key inflammatory mediator often produced by macrophages. nih.gov The investigation of this compound's direct effects on macrophage polarization (M1 vs. M2 phenotypes) and inflammatory cytokine production would be a valuable area of research.

In Vitro Organ Bath Studies and Vascular Smooth Muscle Relaxation Models

Studies on isolated tissues have provided insights into the cardiovascular effects of praeruptorins.

Vascular Smooth Muscle Relaxation: Praeruptorin C has been shown to inhibit the proliferation of cattle aortic smooth muscle cells. nih.gov This suggests a potential role in preventing vascular hyperplastic diseases. nih.gov The compound was found to suppress smooth muscle cell proliferation in a concentration-dependent manner. nih.gov Furthermore, Praeruptorin C and E have demonstrated the ability to relax swine coronary arteries, an effect attributed to calcium entry blocking activity. nih.gov The relaxation induced by Praeruptorin C was concentration-dependent with an IC50 value of 79 microM. nih.gov These findings indicate that praeruptorins may have vasodilatory properties, which could be beneficial in cardiovascular conditions characterized by vasoconstriction.

Animal Models for Specific Biological Activities

Respiratory Inflammation: Animal models of allergic asthma have been utilized to investigate the effects of praeruptorins on airway inflammation. (±)-Praeruptorin A, when administered to ovalbumin-sensitized BALB/c mice, suppressed airway inflammation, airway hyperresponsiveness, and remodeling. nih.gov It also reduced the levels of pro-inflammatory cytokines such as IL-4 and IL-13 in bronchoalveolar lavage fluid (BALF). nih.gov Another study confirmed that (±)-Praeruptorin A significantly reduced airway eosinophilic inflammation and improved pathologic lesions in the lungs of asthmatic mice. nih.gov

Cardiovascular Effects: In spontaneously hypertensive rats, Praeruptorin C has been studied for its effects on blood pressure and vascular hypertrophy. researchgate.net While detailed outcomes are not fully elaborated in the provided snippets, the study points towards the investigation of its cardiovascular protective effects in a relevant animal model. The vasorelaxant effects observed in vitro suggest a potential mechanism for blood pressure reduction. nih.gov

Hyperlipidemia and Insulin (B600854) Resistance: Praeruptorin B has been investigated in a high-fat diet (HFD)-fed obese mouse model. rsc.orgrsc.org The study found that Praeruptorin B significantly ameliorated HFD-induced lipid deposition, hyperlipidemia, and insulin resistance. rsc.orgrsc.org It was shown to improve glucose tolerance and insulin sensitivity in these mice. rsc.org These findings suggest a therapeutic potential for Praeruptorin B in metabolic disorders. rsc.org

| Animal Model | Compound | Biological Activity Investigated | Key Findings |

| Ovalbumin-sensitized BALB/c mice | (±)-Praeruptorin A | Respiratory Inflammation (Asthma) | Suppressed airway inflammation, hyperresponsiveness, and remodeling; reduced IL-4 and IL-13 levels. nih.govnih.gov |

| Spontaneously hypertensive rats | Praeruptorin C | Cardiovascular Effects | Investigated for effects on blood pressure and vascular hypertrophy. researchgate.net |

| High-fat diet-fed obese mice | Praeruptorin B | Hyperlipidemia and Insulin Resistance | Ameliorated lipid deposition, hyperlipidemia, and insulin resistance; improved glucose tolerance. rsc.orgrsc.org |

Mechanistic Studies in Preclinical Models to Validate Molecular Targets

Preclinical studies have also delved into the molecular mechanisms underlying the observed pharmacological effects of praeruptorins.

In the context of cancer, Praeruptorin C was found to suppress the MEK1/2–ERK1/2 signaling pathway and reduce the expression of cathepsin D (CTSD) in NSCLC cells. nih.gov The ERK1/2 pathway is a critical regulator of cell proliferation and survival, and its inhibition can lead to anticancer effects. nih.gov

In the murine model of asthma, (±)-Praeruptorin A was shown to inhibit the expression of TGF-β1 and the phosphorylation of Smad2/3, while up-regulating the expression of the inhibitory Smad7. nih.gov The TGF-β1/Smad signaling pathway is known to be involved in airway remodeling. nih.gov Additionally, it was found to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

In the study on hyperlipidemia and insulin resistance, Praeruptorin B was identified as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). rsc.org It was found to suppress the expression of SREBPs and their target genes by regulating the PI3K/Akt/mTOR pathway. rsc.org SREBPs are crucial transcription factors in lipid biosynthesis, making them a key target for lipid-lowering therapies. rsc.org

Structure Activity Relationship Sar Studies for Praeruptorin F and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential spatial arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and exert its activity. For the class of angular pyranocoumarins to which Praeruptorin F belongs, specific structural motifs are considered crucial for their biological effects.

The core structure of angular pyranocoumarins, which consists of a fused benzene (B151609) and alpha-pyrone ring system, is a fundamental feature for many of their observed pharmacological properties, including antiviral, antibacterial, and antihypertensive activities. nih.gov For antiviral activity, which has been noted for compounds like this compound, the angular fusion of the dihydropyran ring to the coumarin (B35378) core is a key characteristic. nih.gov Studies on various coumarins and pyranocoumarins suggest that the presence and nature of substituents on this core scaffold dictate the potency and selectivity of their interactions with biological targets. nih.gov

The key pharmacophoric elements generally identified for the bioactivity of related khellactone (B107364) esters include:

The Coumarin Nucleus: This planar aromatic system is essential for intercalation or binding into active sites of target proteins.

The Dihydropyran Ring: The angular fusion and its substituents contribute to the three-dimensional shape and binding specificity.

Ester Groups at C-3' and C-4': The nature, size, and hydrophobicity of the ester groups attached to the dihydropyran ring are critical modulators of activity. For instance, in related compounds, the presence of acetoxy groups at these positions was found to be critical for smooth muscle relaxation. nih.gov

Oxygen Atoms: The oxygen atoms within the lactone, pyran ring, and ester functionalities often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in target proteins. researchgate.net

While a specific pharmacophore model for this compound has not been published, analysis of its analogues suggests these features collectively define the molecule's ability to engage with biological targets. researchgate.netresearchgate.net

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, as enantiomers can exhibit different interactions with chiral biological targets such as enzymes and receptors. mdpi.com this compound is a cis-khellactone diester, with specific stereochemistry at the 3' and 4' positions of the dihydropyran ring.

Research on praeruptorins has demonstrated that stereochemistry is a critical determinant of biological potency. nih.gov A notable example is the comparison between (+)-praeruptorin A and (−)-praeruptorin A, which are enantiomers. Both compounds produced a concentration-dependent relaxation in isolated rat aortic rings, but the action of (+)-praeruptorin A was found to be more potent than that of (−)-praeruptorin A. nih.gov This highlights that the specific 3D arrangement of the atoms is crucial for optimal interaction with the target, likely a calcium channel. nih.gov

For khellactone derivatives, the cis configuration of the substituents at the C-3' and C-4' positions is a recurring feature in many biologically active natural products, including this compound. nih.gov Studies involving the asymmetric synthesis of novel cis-khellactone derivatives have shown that compounds with a (3’S,4’S) configuration exhibit potent cytotoxic activity against various human cancer cell lines. mdpi.comresearchgate.net This suggests that the relative orientation of the ester groups is crucial for fitting into the binding pocket of the target protein and inducing a biological response. nih.govresearchgate.net The specific (9S,10R) configuration of the this compound core further defines its unique spatial structure, which is integral to its biological profile.

Effects of Functional Group Modifications on Efficacy and Target Specificity

Modification of functional groups on a parent scaffold is a fundamental strategy in medicinal chemistry to explore SAR and optimize the efficacy, selectivity, and pharmacokinetic properties of a lead compound. drugdesign.org While specific studies detailing the systematic functional group modification of this compound are limited, research on its analogues provides significant insight into how structural changes can impact biological activity.

The most studied modifications on the khellactone scaffold involve the ester groups at the 3' and 4' positions. The nature of these ester groups significantly influences the molecule's properties and activity.

Type of Ester Group: Studies on synthetic 4-methyl-(3’S,4’S)-cis-khellactone derivatives showed that varying the ester substituents led to a wide range of cytotoxic activities against human cancer cell lines. mdpi.com For example, a derivative with tigloyl groups at the 3' and 4' positions exhibited the most potent activity. mdpi.com This indicates that the size, shape, and electronic properties of the acyl groups are key determinants of potency.

Substitution on the Coumarin Ring: Modifications to the aromatic part of the molecule also have a profound impact. The synthesis of 4-methoxy- and 5-methyl-substituted (3’S,4’S)-(−)-cis-khellactone derivatives revealed that substitutions on the coumarin ring could enhance cytotoxic potency. nih.gov Specifically, several of the 4-methoxy-substituted compounds showed potent activity against human liver, gastric, and colon carcinoma cell lines. nih.gov

| Compound | R Group (Substituent at 3',4' positions) | HEPG-2 (Liver Carcinoma) | SGC-7901 (Gastric Carcinoma) | LS174T (Colon Carcinoma) |

|---|---|---|---|---|

| 3a | Tigloyl | 8.51 ± 3.03 | 29.65 ± 6.12 | 19.14 ± 3.68 |

| 3b | Benzoyl | 23.64 ± 5.29 | 59.81 ± 9.85 | 47.17 ± 6.17 |

| 3c | Cinnamoyl | 15.62 ± 4.15 | 29.36 ± 6.55 | 20.16 ± 4.79 |

| 3d | Acetyl | 78.23 ± 11.07 | >100 | >100 |

| 3e | Crotonoyl | 50.92 ± 8.01 | 78.93 ± 16.27 | 54.79 ± 9.45 |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools for investigating SAR, predicting the biological activity of new compounds, and understanding ligand-target interactions at a molecular level. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org For angular pyranocoumarins, docking studies could be used to model the interaction of this compound with potential targets, such as viral proteases or calcium channels. Such studies on related coumarin derivatives have successfully elucidated key binding interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for their inhibitory activity. mdpi.com For instance, docking studies on coumarin derivatives targeting enzymes in breast cancer have helped identify key interactions with residues in the active site. nih.govnih.gov These computational approaches can help rationalize the more potent activity of one stereoisomer over another, as seen with Praeruptorin A, by revealing a more favorable binding pose and stronger interactions for the more active enantiomer. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors (representing physicochemical properties like lipophilicity, electronic properties, and steric effects) to predict the activity of untested or newly designed molecules. researchgate.net Although a specific QSAR model for this compound has not been reported, QSAR studies on other furanocoumarins have identified important descriptors related to their activity. nih.gov For example, in a study of furanocoumarin derivatives inhibiting cytochrome P450, properties like the octanol-water partition coefficient (logP), molecular volume, and electrostatic potential were found to be significantly correlated with inhibitory activity. nih.gov A QSAR model for this compound and its analogues could similarly identify the key structural features that govern its biological effects, thereby guiding the design of new derivatives with enhanced potency. frontiersin.org

Advanced Analytical Methodologies for Praeruptorin F Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex mixtures containing coumarin (B35378) compounds like Praeruptorin F. The versatility of HPLC is significantly enhanced by coupling it with various detectors, most notably Diode Array Detectors (DAD) and tandem mass spectrometers (MS/MS), which provide complementary information for comprehensive analysis.

HPLC-DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing UV spectra that can aid in the preliminary identification of compounds. This is particularly useful in the analysis of plant extracts, where a complex array of phytochemicals is present. For instance, a typical HPLC-DAD method for analyzing coumarins might utilize a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of an aqueous component (like water with 0.1% formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol).

When coupled with mass spectrometry, particularly tandem MS (MS/MS), HPLC becomes a highly specific and sensitive tool for both identification and quantification. Electrospray ionization (ESI) is a common interface used for this purpose. The MS/MS detector can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, providing excellent selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. This approach is critical when analyzing complex biological matrices where baseline separation of all components is challenging.

Table 1: Example HPLC-DAD-MS/MS Parameters for Coumarin Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm × 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.6 mL/min |

| DAD Wavelength | Scan: 190–400 nm; Specific monitoring at ~320 nm for coumarins |

| Ionization Source | Electrospray Ionization (ESI), often in positive mode for coumarins |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |

Micellar Electrokinetic Chromatography (MEKC) for Simultaneous Separation

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that offers high separation efficiency and is capable of separating both charged and neutral molecules. This makes it a valuable technique for the analysis of complex samples containing various types of compounds, including the neutral coumarins like praeruptorins. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.

A study on the simultaneous separation of Praeruptorin A, B, and C demonstrated the utility of MEKC for this class of compounds. Given that this compound is structurally related to these compounds, a similar methodology would be applicable. The optimal conditions for separation involved a borate (B1201080) buffer containing a mixture of surfactants, sodium cholate (B1235396) (SC) and sodium dodecyl sulphate (SDS), along with an organic modifier like acetonitrile. This mixed-micelle system enhances selectivity and allows for baseline separation of the analytes. MEKC methods are known for their high resolving power and relatively short analysis times.

Table 2: Optimized MEKC Conditions for Praeruptorin Analysis

| Parameter | Optimized Condition |

|---|---|

| Buffer | 20 mM Borate Buffer (pH 10.00) |

| Surfactants | 40 mM Sodium Cholate (SC) and 22 mM Sodium Dodecyl Sulphate (SDS) |

| Organic Modifier | 25% (v/v) Acetonitrile |

| Voltage | 15 kV |

| Temperature | 25°C |

| Detection | 224 nm |

| Separation Time | Within 16 minutes |

Ultra-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Selectivity

Ultra-Pressure Liquid Chromatography (UPLC), which utilizes smaller particle size columns and higher pressures than conventional HPLC, offers significant improvements in resolution, speed, and sensitivity. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for trace-level quantification of compounds like this compound in complex biological matrices. The high sensitivity and selectivity of this technique are crucial for pharmacokinetic and metabolic studies, where analyte concentrations can be very low.

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the pharmacokinetic studies of dl-praeruptorin A in rats. This method is directly applicable to this compound due to their structural similarities. The method typically involves a simple protein precipitation step for sample preparation, followed by analysis in the MRM mode. The selectivity of MRM allows for accurate quantification even in the presence of endogenous matrix components. Such methods can achieve low limits of quantification

Future Research Directions and Conceptual Therapeutic Potential of Praeruptorin F

Integrated Omics Approaches for Deeper Mechanistic Understanding (e.g., Proteomics, Lipidomics)

To date, the specific molecular mechanisms of Praeruptorin F have not been elucidated. Integrated "omics" technologies offer a powerful, unbiased approach to understanding its biological effects on a system-wide level. anr.fr

Proteomics: Chemical proteomics can identify the direct protein targets of this compound. By using a this compound-based chemical probe, researchers could pull down and identify binding partners from cell lysates. Furthermore, global proteomics analysis of cells treated with this compound can reveal changes in protein expression, post-translational modifications, and pathway activation. biorxiv.orgnih.gov This approach could uncover both intended targets and potential off-target effects, providing a comprehensive view of its cellular impact. For example, discovery proteomics was used to determine how various oncogenes suppress antiviral defense pathways, showcasing the power of this technique to reveal complex cellular responses. nih.gov

Lipidomics: Given that many diseases involve dysregulated lipid metabolism, lipidomics is a crucial tool for characterizing the bioactivity of novel compounds. nih.gov A lipidomics approach would analyze the global changes in lipid species within cells or tissues following treatment with this compound. This could reveal perturbations in key lipid signaling pathways or membrane composition, which are known to be affected by other bioactive natural products. nih.govnih.govmdpi.com Such studies can provide insights into how the compound might influence inflammation, metabolic disorders, or cancer, where lipid signaling plays a critical role. nih.gov

Integrating proteomics and lipidomics data would provide a more holistic understanding. For instance, a change in a lipid metabolite could be correlated with altered expression or activity of a specific enzyme identified through proteomics, thereby constructing a detailed picture of the compound's mechanism of action.

| Omics Technique | Objective | Methodology Example | Potential Insights |

|---|---|---|---|

| Proteomics | Identify direct protein targets and downstream pathway alterations. | - Affinity-based pulldown with a this compound probe.

| - Direct binding partners.

|

| Lipidomics | Characterize effects on lipid metabolism and signaling. | - Untargeted lipid profiling using high-resolution mass spectrometry on treated vs. untreated cells. mdpi.com | - Changes in key lipid classes (e.g., prostaglandins, sphingolipids).

|

| Integrated Analysis | Connect protein changes to lipid alterations for mechanistic understanding. | - Correlate changes in lipid-modifying enzymes (from proteomics) with changes in their lipid substrates/products (from lipidomics). | - Elucidation of complete signaling cascades affected by this compound. |

Exploration of Novel Cellular Targets and Signaling Pathways

Research on other praeruptorins has identified several key signaling pathways involved in their pharmacological effects, which can serve as a guide for investigating this compound. Praeruptorin A has been shown to inhibit the NF-κB pathway and affect ERK1/2 signaling. nih.govnih.gov Praeruptorin B can suppress the EGFR-MEK-ERK signaling pathway in renal carcinoma cells. nih.gov Praeruptorin C has been found to inactivate ERK/CTSD signaling pathways in non-small cell lung cancer. nih.gov

Future research should investigate whether this compound modulates these or other critical cellular signaling pathways, such as:

MAPK Pathways (ERK, p38, JNK): These pathways are central to cell proliferation, inflammation, and apoptosis and are common targets for natural products. researchgate.net

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, growth, and metabolism, often dysregulated in cancer.

NF-κB Signaling: A key regulator of inflammation and immune responses, this pathway is a validated target for anti-inflammatory compounds. nih.govresearchgate.net

Identifying the specific cellular targets is paramount. Techniques like thermal shift assays, cellular target engagement assays, and computational docking studies could be employed to discover and validate the molecular targets of this compound. This exploration could reveal novel mechanisms and therapeutic applications distinct from its chemical relatives.

| Praeruptorin Analog | Affected Signaling Pathway | Reported Biological Effect | Reference |

|---|---|---|---|

| Praeruptorin A | NF-κB Pathway | Anti-inflammatory | nih.gov |

| Praeruptorin A | ERK1/2 Signaling | Inhibition of cancer cell invasion | nih.gov |

| Praeruptorin B | EGFR-MEK-ERK Pathway | Inhibition of renal carcinoma cell migration | nih.gov |

| Praeruptorin C | ERK/CTSD Pathway | Antiproliferative in lung cancer | nih.gov |

| Praeruptorin A & C | Constitutive Androstane Receptor (CAR) Pathway | Upregulation of MRP2 transporter | nih.gov |

Discovery of Synergistic Effects with Other Phytochemicals or Conventional Agents

The therapeutic efficacy of phytochemicals can often be enhanced when used in combination, a concept known as synergy. mdpi.com The crude extracts of Peucedanum praeruptorum, from which praeruptorins are isolated, contain a complex mixture of bioactive compounds. nih.govresearchgate.net It is plausible that this compound acts synergistically with other constituents of the plant extract to produce a greater therapeutic effect than any single compound alone.

Future studies should explore the potential synergistic interactions between this compound and:

Other Praeruptorins (A, B, C): Investigating binary or tertiary combinations to see if they enhance specific biological activities like anti-inflammatory or anti-cancer effects.

Other Phytochemicals: Combining this compound with other natural products known to target complementary pathways. For instance, combining it with a compound that induces apoptosis via a different mechanism could be a powerful anti-cancer strategy.

Conventional Drugs: Exploring whether this compound can enhance the efficacy of existing chemotherapy agents, potentially allowing for lower doses and reduced side effects. Such synergistic effects have been observed with other phytochemicals in cancer treatment. mdpi.com

Biotechnological Approaches for Sustainable Production

The isolation of this compound from its natural plant source can be inefficient and unsustainable, limited by geographical availability, slow growth, and low yields. Biotechnological production offers a promising alternative for a stable and scalable supply.

Future research in this area could focus on:

Plant Cell and Organ Cultures: Establishing cell or hairy root cultures of Peucedanum praeruptorum could enable the controlled production of this compound in bioreactors, independent of environmental factors. nih.gov

Metabolic Engineering in Microorganisms: The biosynthetic pathway of pyranocoumarins could be elucidated and transferred into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. This would involve identifying and cloning the necessary genes from the plant and optimizing their expression in the host to produce the compound through fermentation, a strategy increasingly used for complex natural products. mdpi.com

These approaches are crucial for producing the quantities of pure this compound needed for extensive preclinical and potential clinical investigation. mdpi.com

Computational Modeling for Drug Design and Optimization

Computational modeling can accelerate the drug discovery process by predicting the biological activity of a compound and guiding the design of more potent and specific derivatives. biorxiv.orgfrontiersin.org Using the known chemical structure of this compound (Molecular Formula: C19H20O6), several computational approaches can be applied. nih.gov

Molecular Docking: This technique can be used to predict how this compound binds to the active sites of various known protein targets (e.g., kinases, proteases). This can help prioritize which proteins to test experimentally.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of this compound analogs, QSAR models can be built to correlate chemical structure with biological activity. frontiersin.org This information is vital for understanding which parts of the molecule are essential for its function.

Pharmacophore Modeling: This approach identifies the key chemical features of this compound that are necessary for it to interact with a biological target. This model can then be used to screen large virtual libraries of compounds to find other molecules with similar features that might have the same or better activity. frontiersin.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with better drug-like properties early in the development process. frontiersin.org

| Step | Computational Method | Purpose | Expected Outcome |

|---|---|---|---|

| 1 | Molecular Docking / Virtual Screening | Predict potential protein targets. | A ranked list of proteins that may bind to this compound, guiding experimental validation. |

| 2 | Molecular Dynamics Simulation | Analyze the stability of the predicted protein-ligand complex. | Insight into the binding mechanism and stability of this compound in the active site. |

| 3 | QSAR Modeling | Correlate structural features with biological activity. | A predictive model to guide the synthesis of more potent analogs. |

| 4 | ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of potential liabilities (e.g., poor absorption, potential toxicity). |

Translational Research Considerations for Advancing this compound as a Research Tool or Pre-Drug Candidate

Translational research is the process of moving a promising discovery from the laboratory to clinical application. For this compound, this would involve a series of structured preclinical studies to establish its potential as a therapeutic agent.

Key considerations include:

Proof-of-Concept Studies: Initial research must establish a clear biological effect in relevant in vitro (cell-based) models of disease.

Preclinical Model Selection: If in vitro results are promising, the activity of this compound must be validated in appropriate animal models that mimic human disease. The choice of model is critical for generating data that can be predictive of clinical outcomes.

Biomarker Development: Identifying biomarkers—measurable indicators of a biological state—is essential. These could be used to monitor the compound's effect on its target and to track disease progression in preclinical and clinical studies.

Pharmacokinetics and Toxicology: Rigorous studies are needed to understand how the body processes this compound (pharmacokinetics) and to establish a preliminary safety profile (toxicology).

Successfully navigating these translational steps is essential to determine if this compound has a viable future as a research tool to probe biological pathways or as a starting point for the development of a new medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.